molecular formula C11H16ClNO2 B2760034 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1909325-78-5

6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B2760034
CAS No.: 1909325-78-5
M. Wt: 229.7
InChI Key: LPNMXTSBYAMXES-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of methoxy groups at positions 6 and 8 on the quinoline ring enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar dehydrating agents and reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to different tetrahydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological activities and chemical properties.

Scientific Research Applications

6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. The methoxy groups and the tetrahydroquinoline ring play crucial roles in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with methoxy groups at positions 6 and 7.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: A hydrochloride salt form with similar properties.

Uniqueness

6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. This distinct structure can lead to different interactions with biological targets compared to other similar compounds.

Properties

IUPAC Name

6,8-dimethoxy-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-9-6-8-4-3-5-12-11(8)10(7-9)14-2;/h6-7,12H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNMXTSBYAMXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)NCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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